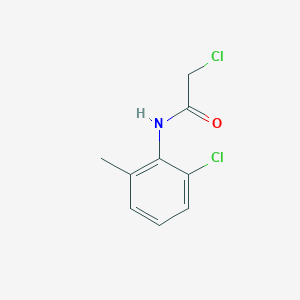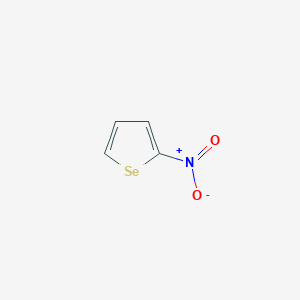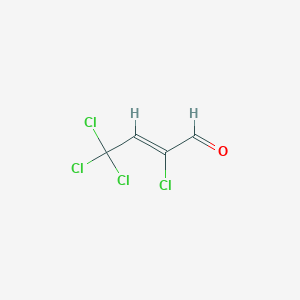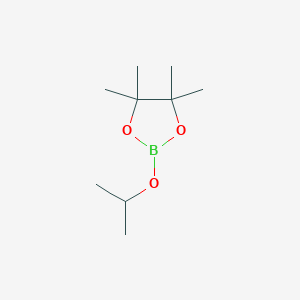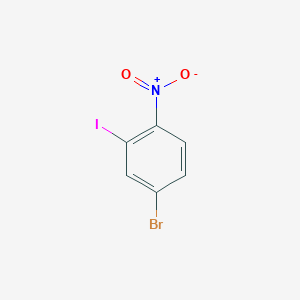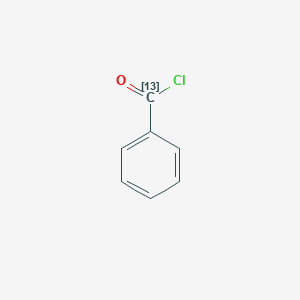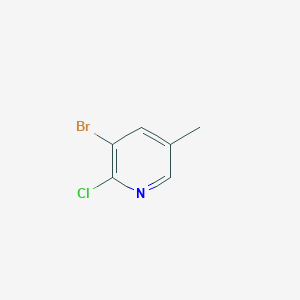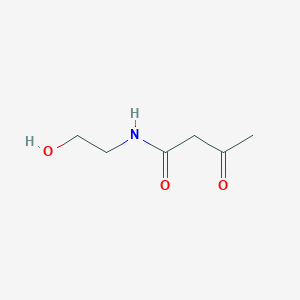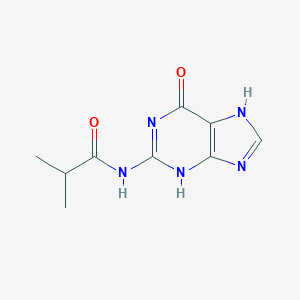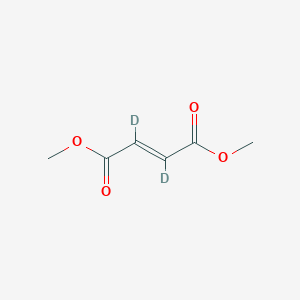
氯阿特拉诺林
描述
Chloroatranorin is a carbonyl compound . It is a natural product found in Hypotrachyna leiophylla, Lecanora californica, and other organisms . Its molecular formula is C19H17ClO8 .
Molecular Structure Analysis
The molecular weight of Chloroatranorin is 408.8 g/mol . The IUPAC name for Chloroatranorin is (3-hydroxy-4-methoxycarbonyl-2,5-dimethylphenyl) 5-chloro-3-formyl-2,4-dihydroxy-6-methylbenzoate .
Physical And Chemical Properties Analysis
Chloroatranorin has a molecular weight of 408.8 g/mol . The molecular formula of Chloroatranorin is C19H17ClO8 .
科学研究应用
香精中的致敏性
- 致敏潜力:氯阿特拉诺林及其降解产物氯阿特兰醇和阿特兰醇已被确定为橡苔中的重要接触性过敏原,橡苔是一种广泛用于香料中的天然香精提取物。这些物质在极低的接触水平下会导致过敏性接触性皮炎 (Johansen 等人,2006 年).
光动力疗法
- 在光动力疗法中的应用:氯阿特拉诺林和相关化合物,如叶绿素、酞菁和卟啉,已显示出作为光动力疗法中的光敏剂的潜力,特别是用于治疗各种皮肤病 (de Annunzio 等人,2019 年).
传统医学和抗炎特性
- 传统的镇痛和抗炎用途:含有氯阿特拉诺林的 Parmotrema saccatilobum 提取物传统上因其镇痛和抗炎特性而被使用。这些提取物已显示出抑制 COX 酶的潜力,表明它们在疼痛和炎症管理中的有用性 (Bugni 等人,2009 年).
作用机制
Target of Action
Chloroatranorin, also known as Chloratranorin, is a compound found in lichens
Biochemical Pathways
Chloroatranorin is a type of phenolic compound . Phenolic compounds are often produced via the acetate-polymalonate pathway, also known as the polyketide pathway . This pathway involves the condensation of acetyl and malonyl CoA units to form a carbon skeleton, which is then modified by various enzymes to produce the final product . .
Result of Action
Some lichen compounds have been found to exhibit antimicrobial, antioxidant, and anticancer effects . It’s possible that Chloroatranorin may have similar effects, but this requires further investigation.
Action Environment
The action of Chloroatranorin may be influenced by various environmental factors. For instance, the stability of Chloroatranorin can be affected by the pH value and the type of solvent used for extraction . It was found to be most stable in acetonitrile and less stable in the presence of strong acid or a strong base . This suggests that the efficacy and stability of Chloroatranorin could be influenced by the pH and other conditions of its environment.
属性
IUPAC Name |
(3-hydroxy-4-methoxycarbonyl-2,5-dimethylphenyl) 5-chloro-3-formyl-2,4-dihydroxy-6-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClO8/c1-7-5-11(8(2)15(22)12(7)18(25)27-4)28-19(26)13-9(3)14(20)17(24)10(6-21)16(13)23/h5-6,22-24H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABZLZZCDSLOCNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C(=O)OC)O)C)OC(=O)C2=C(C(=C(C(=C2O)C=O)O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50197318 | |
| Record name | Benzoic acid, 3-chloro-5-formyl-4,6-dihydroxy-2-methyl-, 3-hydroxy-4-(methoxycarbonyl)-2,5-dimethylphenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50197318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
479-16-3 | |
| Record name | Chloratranorin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000479163 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 3-chloro-5-formyl-4,6-dihydroxy-2-methyl-, 3-hydroxy-4-(methoxycarbonyl)-2,5-dimethylphenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50197318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CHLOROATRANORIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/433PEB1G7C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What types of biological activities have been reported for chloroatranorin?
A1: Chloroatranorin has demonstrated antimicrobial activity against a range of microorganisms, including Gram-positive bacteria, yeasts, and filamentous fungi [, , , , ]. Notably, its activity against Candida species was particularly potent, even surpassing the commonly used antifungal drug fluconazole []. Chloroatranorin also exhibits antioxidant activity, effectively scavenging DPPH radicals [, , , ].
Q2: What is the chemical structure of chloroatranorin?
A2: Chloroatranorin is a depside, a class of lichen compounds formed by the esterification of two phenolic acids. Structurally, it is closely related to atranorin, differing only by the presence of a chlorine atom.
Q3: Can you provide the molecular formula and weight of chloroatranorin?
A3: The molecular formula of chloroatranorin is C19H15ClO8, and its molecular weight is 406.77 g/mol.
Q4: What spectroscopic data is available for characterizing chloroatranorin?
A4: While specific spectroscopic data for chloroatranorin might not be comprehensively detailed in the provided research, it's important to note that techniques like infrared (IR), ultraviolet (UV), and nuclear magnetic resonance (NMR) spectroscopy are routinely employed for characterizing lichen compounds, including depsides like chloroatranorin [, ]. These techniques provide valuable information regarding functional groups, electronic transitions, and structural arrangements within the molecule.
Q5: Does chloroatranorin exhibit any catalytic properties?
A5: Current research primarily focuses on chloroatranorin's biological activities. Information regarding its catalytic properties and potential applications in chemical reactions is limited and requires further investigation.
Q6: What is the ecological role of chloroatranorin in lichens?
A6: While the exact ecological function of chloroatranorin is not fully elucidated, its presence in the outer cortex of lichen thalli suggests a potential role in photoprotection, shielding the photosynthetic partner from excessive UV radiation [, ].
Q7: How does light influence the accumulation of chloroatranorin in lichens?
A7: Research on Evernia prunastri indicates that light plays a crucial role in regulating chloroatranorin accumulation. Red light pulses were found to enhance the initial accumulation of chloroatranorin, while subsequent exposure to far-red light diminished its levels []. This suggests a complex interplay between light wavelengths and the biosynthesis of this compound.
Q8: Are there any concerns regarding the environmental impact and degradation of chloroatranorin?
A8: Information regarding the ecotoxicological effects and degradation pathways of chloroatranorin is currently limited. Considering its biological activity and potential release into the environment through lichen decomposition or leaching, further research on its fate and potential effects on ecosystems is warranted.
Q9: Can chloroatranorin be synthesized chemically?
A10: While chloroatranorin itself might not have a widely reported synthetic route, the synthesis of related para-β-orcinol depsides, including chloroatranorin, has been achieved []. These synthetic approaches provide valuable insights into the structural features crucial for biological activity and can pave the way for developing chloroatranorin derivatives with enhanced properties.
Q10: Is there any research on the pharmacokinetics and pharmacodynamics of chloroatranorin?
A10: Current research primarily focuses on the in vitro activities of chloroatranorin. Information regarding its absorption, distribution, metabolism, and excretion (ADME) in living organisms is limited and requires further investigation to evaluate its potential for therapeutic applications.
Q11: Are there any known toxicological concerns associated with chloroatranorin?
A13: Chloroatranorin is known to be a contact allergen, particularly in individuals sensitive to oakmoss absolute, a fragrance ingredient derived from lichens like Evernia prunastri [, ]. Studies have shown that chloroatranorin can elicit allergic reactions at very low concentrations, even surpassing its closely related counterpart, atranol []. This highlights the importance of considering its allergenic potential, especially in cosmetic and fragrance applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




